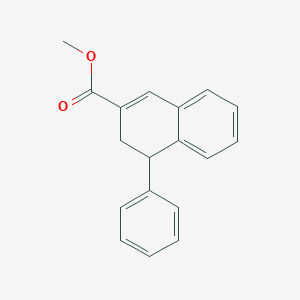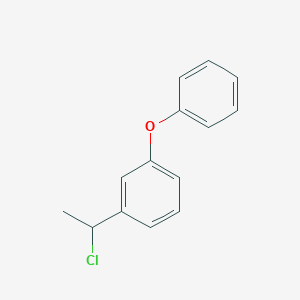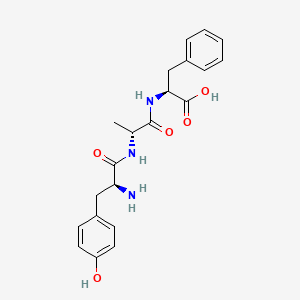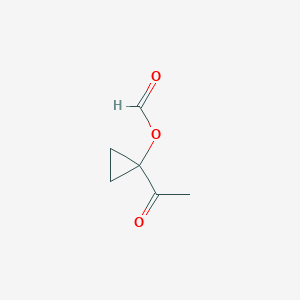![molecular formula C11H6N2O2S B14412419 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 82520-03-4](/img/structure/B14412419.png)
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves the reaction of naphthoquinone derivatives with thiourea under acidic conditions. One common method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted imidazole and naphthoquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and is being investigated for its ability to inhibit enzymes such as cyclooxygenase (COX).
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies related to oxidative stress and redox biology due to its redox-active naphthoquinone core.
Wirkmechanismus
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound’s redox activity also allows it to modulate oxidative stress pathways by acting as an electron donor or acceptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione: Lacks the sulfanylidene group but shares the naphthoquinone-imidazole core.
1,4-Naphthoquinone: A simpler naphthoquinone derivative without the imidazole ring.
Imidazole-based Naphthoquinones: Compounds with similar structures but different substituents on the imidazole or naphthoquinone rings.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
82520-03-4 |
|---|---|
Molekularformel |
C11H6N2O2S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-sulfanylidene-1,3-dihydrobenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C11H6N2O2S/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)12-11(16)13-8/h1-4H,(H2,12,13,16) |
InChI-Schlüssel |
FKHPYDQHQWOSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


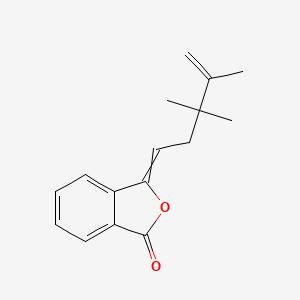
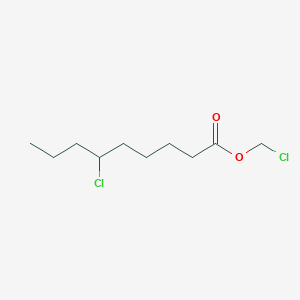
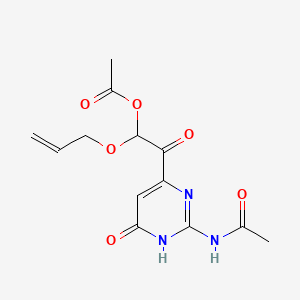
![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
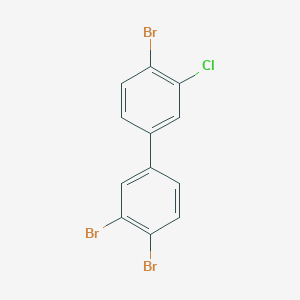
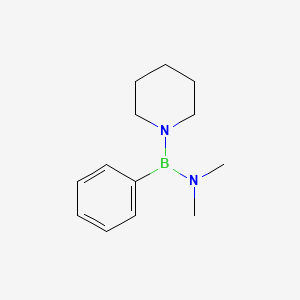
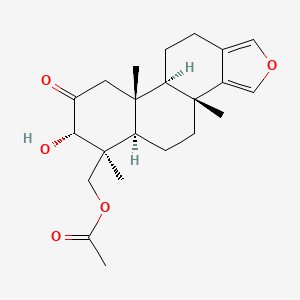
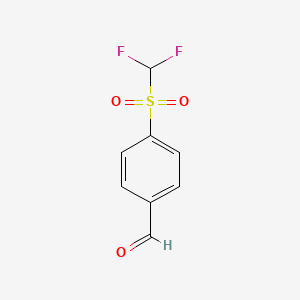
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
